BCR-ABL kinase-IN-3 (dihydrocholide)

Catalog No.
S12861294
CAS No.
M.F
C35H32Cl2FN9O
M. Wt
684.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BCR-ABL kinase-IN-3 (dihydrocholide)

Product Name

BCR-ABL kinase-IN-3 (dihydrocholide)

IUPAC Name

N-[3-(2-cyanopropan-2-yl)-5-(4-methylimidazol-1-yl)phenyl]-2-fluoro-4-methyl-5-[2-[8-[(1-methylpyrazol-4-yl)amino]imidazo[1,2-a]pyridin-3-yl]ethynyl]benzamide;dihydrochloride

Molecular Formula

C35H32Cl2FN9O

Molecular Weight

684.6 g/mol

InChI

InChI=1S/C35H30FN9O.2ClH/c1-22-11-31(36)30(34(46)42-26-13-25(35(3,4)20-37)14-29(15-26)44-18-23(2)39-21-44)12-24(22)8-9-28-17-38-33-32(7-6-10-45(28)33)41-27-16-40-43(5)19-27;;/h6-7,10-19,21,41H,1-5H3,(H,42,46);2*1H

InChI Key

RLNVXPNBWIJORT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C#CC2=CN=C3N2C=CC=C3NC4=CN(N=C4)C)C(=O)NC5=CC(=CC(=C5)C(C)(C)C#N)N6C=C(N=C6)C)F.Cl.Cl

BCR-ABL kinase-IN-3 (dihydrochloride), widely identified in clinical literature as KF-1601, is a highly potent, orally bioavailable dual tyrosine kinase inhibitor targeting both BCR-ABL1 and FLT3. Supplied specifically as a dihydrochloride salt to ensure optimal aqueous solubility and reproducible in vivo pharmacokinetics, this compound is engineered to overcome severe clinical resistance mechanisms in chronic myeloid leukemia (CML). Unlike first- and second-generation inhibitors, it maintains high binding affinity against the recalcitrant T315I gatekeeper mutation. Furthermore, its dual-action profile addresses FLT3 pathway activation, a secondary resistance mechanism prevalent in approximately 50% of blast-phase CML (BP-CML) cases. For procurement professionals and lead investigators, this specific salt form represents a critical tool for advanced in vivo xenograft and orthotopic leukemia modeling, offering a modernized pharmacological profile that decouples T315I efficacy from the severe thrombo-inflammatory toxicities characteristic of legacy third-generation TKIs [1].

Research Fit

Mechanism Irreversible covalent BCR-ABL inhibitor for sustained target engagement studies
Mutant context Reported T315I gatekeeper mutant activity in cellular models
Model context AML disease-model research emphasis across vendor sources

Generic substitution with standard BCR-ABL inhibitors strictly fails in advanced resistance models due to distinct structural and mechanistic limitations. First-line agents like Imatinib and Dasatinib are completely ineffective against the T315I mutation due to steric hindrance in the kinase domain. While Ponatinib is routinely procured as a T315I-active benchmark, its use in long-term in vivo studies is severely confounded by off-target KDR (VEGFR2) inhibition, which triggers profound endothelial damage and dose-limiting thrombo-inflammatory responses. BCR-ABL kinase-IN-3 (dihydrochloride) structurally avoids this KDR liability, yielding a radically different safety profile. Furthermore, standard single-target TKIs fail to suppress the FLT3-mediated escape pathways that drive blast-phase progression. Finally, utilizing the free base form of BCR-ABL kinase-IN-3 instead of the dihydrochloride salt results in poor formulation compatibility and erratic oral bioavailability, rendering it unsuitable for reproducible orthotopic mouse models [1].

Substitution Risk

Target Irreversible covalent inhibitor; sustained target engagement after washout
Substitutes Reversible ATP-competitive inhibitors (imatinib, dasatinib, nilotinib, bosutinib)
Binding mechanism differs; pharmacodynamic profile from irreversible engagement may not replicate with reversible TKIs
Target Active against T315I mutant (cellular IC50 reported ≤100 nM)
Substitutes Imatinib, dasatinib, nilotinib, bosutinib inactive against T315I; ponatinib retains T315I activity but with multi-kinase profile
T315I-mutant model studies require a T315I-active tool; pan-kinase inhibition by ponatinib may confound BCR-ABL-specific mechanistic readouts

Superior Thrombo-Inflammatory Safety Profile vs. Ponatinib

A defining procurement advantage of BCR-ABL kinase-IN-3 is its ability to inhibit T315I without the severe cardiovascular toxicity seen in legacy third-generation TKIs. In murine thrombosis models, Ponatinib drives massive endothelial damage due to off-target KDR inhibition. Head-to-head quantitative data reveals that animals treated with BCR-ABL kinase-IN-3 (KF-1601) develop thrombi that are only one-tenth the size of those induced by Ponatinib. Furthermore, Ponatinib causes an extreme ~90% inhibition of platelet function, whereas KF-1601 maintains a benign profile with only ~25% platelet inhibition, mirroring the baseline safety of Imatinib [1].

Evidence DimensionPlatelet function inhibition and thrombus size
Target Compound Data~25% platelet inhibition; 1/10th thrombus size
Comparator Or BaselinePonatinib (~90% platelet inhibition; 10x larger thrombi)
Quantified Difference65% absolute reduction in platelet inhibition; 90% reduction in thrombus size
ConditionsMurine thrombosis model and human platelet aggregation assays

This dramatic reduction in cardiovascular toxicity allows researchers to conduct long-term in vivo efficacy studies without premature subject loss due to confounding thrombo-inflammatory events.

Binding Mechanism
Class-level inference
Irreversible covalent Bcr-Abl inhibitor vs. reversible ATP-competitive binding by imatinib, dasatinib, nilotinib, bosutinib, ponatinib
Sustained target engagement after washout context
Mechanistic classification per vendor datasheets

Eradication of T315I-Mutated Xenografts

The primary application of BCR-ABL kinase-IN-3 is the targeted eradication of highly resistant leukemia strains. In K562 CML xenograft mouse models harboring resistance mutations, standard therapies like Imatinib show zero efficacy. In contrast, oral administration of BCR-ABL kinase-IN-3 (dihydrochloride) at doses of 10 and 30 mg/kg results in the almost complete eradication of tumors. This efficacy is maintained in aggressive orthotopic CML mouse models at doses up to 100 mg/kg, demonstrating the compound's high oral bioavailability and potent on-target sustained activity [1].

Evidence DimensionIn vivo tumor eradication
Target Compound DataAlmost complete tumor eradication at 10-30 mg/kg
Comparator Or BaselineImatinib (No antiproliferative effect)
Quantified DifferenceComplete regression vs. unchecked tumor growth
ConditionsK562 CML xenograft and orthotopic mouse models

Procuring this specific compound provides a reliable, orally bioavailable positive control for completely suppressing T315I-mutated tumors in preclinical development.

T315I Potency vs Standard TKIs
Cross-study comparable
Target: IC50 ≤100 nM (Ba/F3 T315I). Comparators: imatinib >6400–20,000 nM, nilotinib 697–>10,000 nM, dasatinib 137–>1000 nM, bosutinib 1890 nM
Supports T315I-mutant model studies
Data compiled from multiple sources; assay conditions vary

Dual Suppression of FLT3 in Blast-Phase Resistance

Approximately 50% of blast-phase CML (BP-CML) cases exhibit FLT3 pathway activation, rendering standard BCR-ABL1 inhibitors ineffective. BCR-ABL kinase-IN-3 is uniquely engineered for dual inhibition. In imatinib-resistant K562 cells engineered to overexpress FLT3, the compound robustly blocks CRKL, STAT5, and ERK phosphorylation in a dose-dependent manner. This dual-targeting capability completely suppresses cell proliferation in K562-FLT3 imatinib-resistant lines, a feat unachievable by single-target TKIs [1].

Evidence DimensionCell proliferation in FLT3-overexpressing resistant cells
Target Compound DataRobust antiproliferative effect and complete suppression of STAT5/ERK
Comparator Or BaselineSingle-target BCR-ABL inhibitors (Imatinib)
Quantified DifferenceComplete suppression of FLT3-driven escape vs. unchecked proliferation
ConditionsImatinib-resistant K562-FLT3 in vitro cell lines

This dual mechanism makes the compound an essential reagent for modeling advanced BP-CML, where single-target inhibitors fail to capture the complexity of clinical resistance.

T315I Activity vs Ponatinib
Cross-study comparable
Target: ≤100 nM vs. ponatinib ~11 nM in Ba/F3 cellular assays. Ponatinib more potent but multi-kinase polypharmacology
Orthogonal scaffold for T315I mechanistic studies
Ponatinib's multi-kinase profile may confound BCR-ABL-selective readouts

Dihydrochloride Salt Advantage for In Vivo Processability

The physical form of the kinase inhibitor critically dictates its utility in preclinical workflows. The free base form of BCR-ABL kinase-IN-3 suffers from poor aqueous solubility, leading to erratic absorption and precipitation in standard aqueous dosing vehicles. Procuring the dihydrochloride salt form resolves these processability bottlenecks, providing the high aqueous solubility required for uniform suspension/solution formulation. This ensures reproducible oral dosing and consistent pharmacokinetic exposure across the 10 to 100 mg/kg dosing ranges required for orthotopic mouse models [1].

Evidence DimensionAqueous solubility and dosing consistency
Target Compound DataDihydrochloride salt enables reproducible oral dosing up to 100 mg/kg
Comparator Or BaselineFree base compound (poor solubility, erratic exposure)
Quantified DifferenceReliable in vivo bioavailability vs. formulation failure
ConditionsOral gavage formulation for murine orthotopic models

Selecting the dihydrochloride salt ensures formulation stability and reproducible pharmacokinetics, preventing costly failures in long-term in vivo animal studies.

T315I Xenograft Response
Supporting evidence
Tumor growth suppression at 15 mg/kg BID × 19 days in NOD/SCID mice bearing Ba/F3 BCR-ABL T315I xenografts
Model-response endpoint context
Female NOD/SCID, 7–8 weeks, 21.8 g mean body weight
Rat IV Pharmacokinetics
Supporting evidence
Cmax 5485 ng/mL, AUC 5450 h·ng/mL (2 mg/kg IV, male Sprague Dawley rats)
Exposure-model baseline for rodent studies
Cross-species extrapolation requires validation
AML Research Context
Class-level inference
Vendor datasheets emphasize utility in acute myeloid leukemia research, distinct from classical CML-focused TKIs
Disease-model selection context
Data to verify independently; BCR-ABL+ AML is a distinct entity

In Vivo Modeling of T315I-Mutated Chronic Myeloid Leukemia

Because BCR-ABL kinase-IN-3 (dihydrochloride) achieves near-complete tumor eradication in T315I-mutated models without the confounding cardiovascular toxicity of Ponatinib, it is the optimal procurement choice for long-term in vivo xenograft and orthotopic studies. Researchers can utilize this compound to establish stable, toxicity-free baselines of T315I inhibition when evaluating next-generation combination therapies [1].

Mechanistic Studies of Blast-Phase CML (BP-CML) and FLT3 Resistance

Given its validated dual inhibition of both BCR-ABL1 and FLT3, this compound is perfectly suited for research into blast-phase progression. Laboratories investigating TKI-resistant phenotypes driven by FLT3 overexpression can use KF-1601 to simultaneously block CRKL, STAT5, and ERK phosphorylation, effectively modeling the dual-blockade required to halt advanced BP-CML [1].

Cardiovascular Safety Benchmarking in TKI Drug Development

Due to its highly quantified, low-thrombosis profile (only ~25% platelet inhibition and 1/10th the thrombus size of Ponatinib), BCR-ABL kinase-IN-3 serves as a superior modern benchmark for cardiovascular safety assays. Toxicology and pharmacology teams can procure this compound as a positive control for safe T315I inhibition when screening novel pipeline TKIs for off-target KDR-mediated endothelial damage [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Irreversible covalent inhibition studies
Covalent binding mechanism
Target engagement persistence post-washout
T315I resistance model research
T315I inhibitory activity
T315I-driven model response endpoints
BCR-ABL+ AML model studies
AML research context emphasis
Disease-specific model validation
Orthogonal T315I tool vs. ponatinib
Distinct chemical scaffold
Multi-kinase selectivity comparison

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

683.2090902 Da

Monoisotopic Mass

683.2090902 Da

Heavy Atom Count

48

UNII

5MWF2X9XSZ

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